![molecular formula C20H32Cl2N2O2 B2594775 2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride CAS No. 2378806-62-1](/img/structure/B2594775.png)

2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride is a research chemical . It is used in various research applications and is available for purchase from several chemical suppliers .

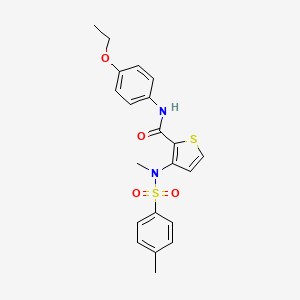

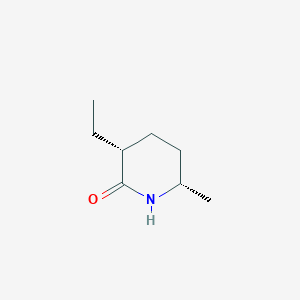

Molecular Structure Analysis

The InChI code for this compound is1S/C20H30N2O2.2ClH/c1-19(2,3)21-11-13-7-9-16-15(17(13)23)10-8-14(18(16)24)12-22-20(4,5)6;;/h7-10,21-24H,11-12H2,1-6H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Wissenschaftliche Forschungsanwendungen

Plastic Scintillators and Luminescent Materials

Research into plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes, including compounds related to naphthalene derivatives, demonstrates their importance in developing materials with enhanced scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. These materials find applications in radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).

Environmental Impact and Toxicity of BPA Alternatives

The environmental and health impacts of bisphenol A (BPA) and its alternatives, including compounds with tert-butyl groups, have been extensively studied. Research focusing on the carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties of these compounds highlights the need for safer chemical substitutes in consumer products (den Braver-Sewradj et al., 2020).

Environmental and Human Exposure to Synthetic Phenolic Antioxidants

Studies on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and related compounds, focus on their widespread environmental occurrence, human exposure pathways, and potential toxicity. These investigations are crucial for understanding the environmental behaviors and health risks associated with SPAs and guiding the development of safer alternatives (Liu & Mabury, 2020).

Polymeric Materials with Naphthalene Units

Research on poly(butylene 2,6-naphthalate) (PBN) and its properties as a crystallizable polyester highlights the material's potential applications in industries requiring materials with excellent anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. The development of specific crystal structures and morphologies in PBN is key to harnessing these properties (Ding et al., 2019).

Eigenschaften

IUPAC Name |

2,6-bis[(tert-butylamino)methyl]naphthalene-1,5-diol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2.2ClH/c1-19(2,3)21-11-13-7-9-16-15(17(13)23)10-8-14(18(16)24)12-22-20(4,5)6;;/h7-10,21-24H,11-12H2,1-6H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIIOXOVVKZZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=C(C2=C(C=C1)C(=C(C=C2)CNC(C)(C)C)O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2594696.png)

![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)

![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2594708.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2594710.png)

![[(3-chlorophenyl)carbamoyl]methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2594711.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2594713.png)